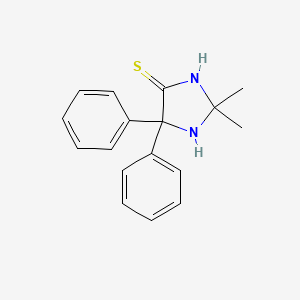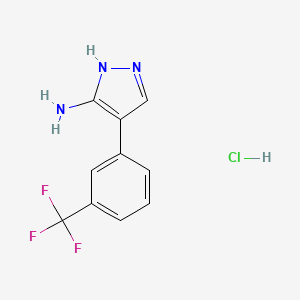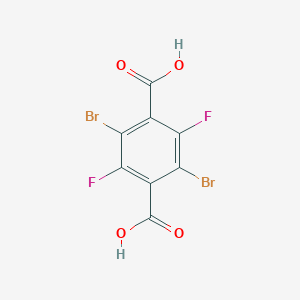
2,5-Dibromo-3,6-difluoroterephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3,6-difluoroterephthalic acid is an organic compound with the molecular formula C8H2Br2F2O4 It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 5 are replaced by bromine atoms, and those at positions 3 and 6 are replaced by fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-difluoroterephthalic acid typically involves the bromination and fluorination of terephthalic acid derivatives. One common method is the direct bromination of 3,6-difluoroterephthalic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,5-Dibromo-3,6-difluoroterephthalic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Reduction: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of various substituted terephthalic acids.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 3,6-difluoroterephthalic acid.
科学的研究の応用
2,5-Dibromo-3,6-difluoroterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism by which 2,5-Dibromo-3,6-difluoroterephthalic acid exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
類似化合物との比較
Similar Compounds
2,5-Dibromoterephthalic acid: Lacks the fluorine atoms, leading to different reactivity and properties.
3,6-Difluoroterephthalic acid: Lacks the bromine atoms, affecting its chemical behavior.
2,5-Dichloro-3,6-difluoroterephthalic acid: Chlorine atoms instead of bromine, resulting in different reactivity.
Uniqueness
2,5-Dibromo-3,6-difluoroterephthalic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research purposes.
特性
分子式 |
C8H2Br2F2O4 |
|---|---|
分子量 |
359.90 g/mol |
IUPAC名 |
2,5-dibromo-3,6-difluoroterephthalic acid |
InChI |
InChI=1S/C8H2Br2F2O4/c9-3-1(7(13)14)5(11)4(10)2(6(3)12)8(15)16/h(H,13,14)(H,15,16) |
InChIキー |
XXCOZGCHGGXOKI-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Br)F)C(=O)O)Br)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
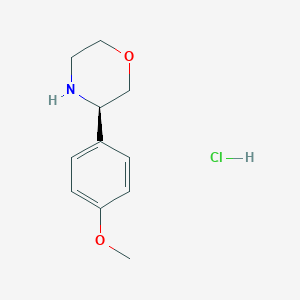
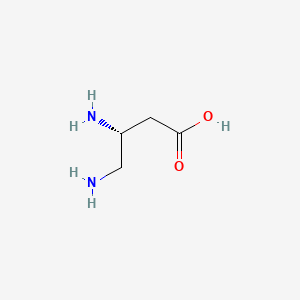
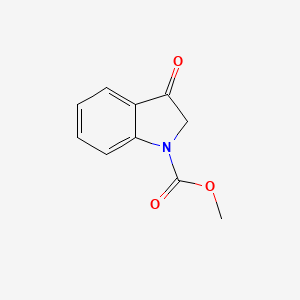
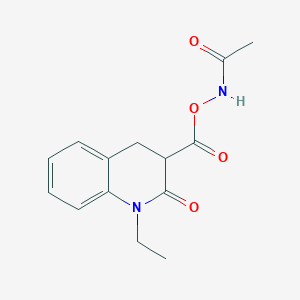
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)

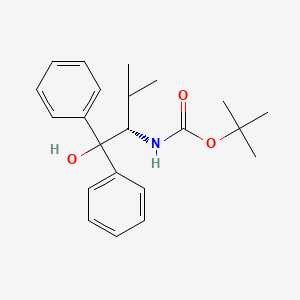
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
